![molecular formula C19H21NO3S B2943688 Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate CAS No. 845902-52-5](/img/structure/B2943688.png)
Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate
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Overview
Description
“Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate” is a derivative of thiophene, a heterocyclic compound . Thiophene and its derivatives have shown extensive significance in the pharmaceutical field due to their varied biological and clinical applications .
Synthesis Analysis
The synthesis of thiophene derivatives, including “Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate”, involves the Gewald synthesis . The structures of the synthesized compounds were confirmed by FTIR, MS, and 1H-NMR .Molecular Structure Analysis
The molecular structure of “Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate” was confirmed by FTIR, MS, and 1H-NMR . The IR spectrum showed peaks corresponding to C–H stretching, C=C stretching, C=N stretching, C=O stretching (carbonyl), C–O–C stretching, C–S–C stretching (thiophene ring), and O–CH3 stretching (aromatic) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate” include the Gewald synthesis . This reaction is commonly used for the synthesis of thiophene derivatives .Scientific Research Applications
Antimicrobial Activity
This compound has shown promising results in combating various bacterial strains. It exhibits significant inhibitory effects against organisms such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. The presence of the thiophene moiety enhances its effectiveness as an antimicrobial agent .
Anticancer Properties
Thiophene derivatives, including Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate, have been evaluated for their anticancer activities. Some studies suggest that these compounds can be effective against certain cancer cell lines, such as human lung cancer cells (A-549), indicating potential use in cancer therapy .
Antioxidant Effects
The antioxidant properties of thiophene derivatives are noteworthy. They can neutralize free radicals, which are harmful to biological systems. This compound, in particular, has shown to possess antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases .
Anticorrosion Applications
In the field of material science, this compound has been studied for its anticorrosion efficiency. It can provide protection against corrosion, making it a valuable additive in coatings and paints for metals .
Pharmaceutical Intermediates
The compound serves as an important intermediate in pharmaceutical manufacturing. It can be used to synthesize various drugs, especially those containing the thiophene nucleus, which is a common structure in many therapeutic agents .
Kinase Inhibition
Thiophene derivatives are known to inhibit kinases, which are enzymes that play a crucial role in the signaling pathways of cells. By modulating kinase activity, this compound could be used in the treatment of diseases where kinase overactivity is a problem, such as certain types of cancer .
Mechanism of Action
Target of Action
Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate is a derivative of thiophene, a class of heterocyclic compounds known for their wide range of therapeutic properties Thiophene derivatives have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Mode of Action
It’s known that thiophene derivatives interact with their targets, leading to changes in cellular functions . For instance, some thiophene derivatives have been found to inhibit kinases, enzymes that play a crucial role in signal transduction pathways .
Biochemical Pathways
Given the wide range of biological activities associated with thiophene derivatives, it can be inferred that multiple pathways may be affected .
Pharmacokinetics
The development of new thiophene derivatives is driven by the need for effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties .
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties, suggesting that they can induce various molecular and cellular changes .
Action Environment
The development of new thiophene derivatives is driven by the need for effective, potent, and novel antimicrobial agents that can overcome the increasing resistance of microorganism agents, which is mainly caused by multi-drug resistant of gram-positive and gram-negative pathogenic bacteria .
properties
IUPAC Name |
ethyl 4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-3-23-19(22)13-5-7-14(8-6-13)20-18(21)16-11-24-17-10-12(2)4-9-15(16)17/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZALIXSEDICSQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCC(C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate |
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